molecular formula C11H21ClN4O3S B8316700 1H-Imidazole-5-sulfonamide, 1-methyl-N-(3-(4-morpholinyl)propyl)-, monohydrochloride CAS No. 137048-78-3

1H-Imidazole-5-sulfonamide, 1-methyl-N-(3-(4-morpholinyl)propyl)-, monohydrochloride

Cat. No. B8316700
Key on ui cas rn: 137048-78-3
M. Wt: 324.83 g/mol
InChI Key: WDVOFVFRBYQDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05356922

Procedure details

1 g (2.8 mmol) of N-(3-morpholinopropyl)-4-chloro-1-methyl-5-imidazolesulfonamide from Example 31 is dissolved in 130 ml of 25% strength aqueous ethanol, 0.3 g of Pd/C catalyst is added and the mixture is hydrogenated with shaking at an initial pressure of 3.45 bar until absorption of hydrogen is complete. The catalyst is filtered off. The filtrate is concentrated in vacuo and the residue is recrystallized from ethanol. The title compound of melting point 205°-206° C. is obtained in a yield of 0.8 g (88% of theory).
Name
N-(3-morpholinopropyl)-4-chloro-1-methyl-5-imidazolesulfonamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH2:8][CH2:9][NH:10][S:11]([C:14]2[N:18]([CH3:19])[CH:17]=[N:16][C:15]=2[Cl:20])(=[O:13])=[O:12])[CH2:3][CH2:2]1>C(O)C.[Pd]>[ClH:20].[O:1]1[CH2:2][CH2:3][N:4]([CH2:7][CH2:8][CH2:9][NH:10][S:11]([C:14]2[N:18]([CH3:19])[CH:17]=[N:16][CH:15]=2)(=[O:13])=[O:12])[CH2:5][CH2:6]1 |f:3.4|

Inputs

Step One
Name
N-(3-morpholinopropyl)-4-chloro-1-methyl-5-imidazolesulfonamide
Quantity
1 g
Type
reactant
Smiles
O1CCN(CC1)CCCNS(=O)(=O)C1=C(N=CN1C)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
with shaking at an initial pressure of 3.45 bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
until absorption of hydrogen
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
Cl.O1CCN(CC1)CCCNS(=O)(=O)C1=CN=CN1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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